molecular formula C12H23NO4 B8081797 3-Boc-amino-heptanoic acid

3-Boc-amino-heptanoic acid

Cat. No.: B8081797
M. Wt: 245.32 g/mol
InChI Key: MHFVLQPXHMOQNR-UHFFFAOYSA-N
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Description

3-Boc-amino-heptanoic acid is a synthetic organic compound featuring a seven-carbon aliphatic chain (heptanoic acid backbone) with a tert-butoxycarbonyl (Boc)-protected amino group at the third carbon position. The Boc group serves as a temporary protective moiety for amines, commonly utilized in peptide synthesis to prevent unwanted side reactions during coupling steps . Structurally, this compound combines the lipophilicity of the heptanoic acid chain with the steric bulk of the Boc group, influencing its solubility, reactivity, and stability.

While specific data on this compound are scarce in the provided evidence, analogous Boc-protected amino acids (e.g., N-Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid) highlight its role as a building block in pharmaceuticals and bioconjugation chemistry . Applications include its use in solid-phase peptide synthesis (SPPS) and as a precursor for bioactive molecules requiring controlled amine deprotection.

Properties

IUPAC Name

2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-5-6-7-8(9(13)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFVLQPXHMOQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(=O)O)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Boc-amino-heptanoic acid typically involves the protection of the amino group in heptanoic acid. The process begins with the reaction of heptanoic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods:

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Scientific Research Applications

Chemistry:

3-Boc-amino-heptanoic acid is widely used in organic synthesis, particularly in the synthesis of peptides and other complex molecules. Its stability and reactivity make it a valuable intermediate in various chemical reactions .

Biology and Medicine:

In biological research, this compound is used to synthesize peptide-based drugs and probes. It is also employed in the study of enzyme-substrate interactions and protein engineering .

Industry:

In the pharmaceutical industry, this compound is used in the production of peptide-based therapeutics. It is also utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The primary mechanism of action of 3-Boc-amino-heptanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as amide bond formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. N-Boc-(S)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid
  • Structure: A four-carbon chain (butanoic acid) with Boc protection at the second carbon and hydroxyl/methyl groups at the third carbon.
  • Key Differences: Chain Length: Shorter carbon chain (C4 vs. C7) reduces lipophilicity compared to 3-Boc-amino-heptanoic acid. Functional Groups: Additional hydroxyl and methyl groups introduce steric hindrance and hydrogen-bonding capacity, altering solubility and reactivity .
  • Applications : Used in chiral synthesis and peptidomimetics due to its stereochemical complexity.
2.1.2. 3-Hydroxybenzoic Acid
  • Structure : Aromatic carboxylic acid with a hydroxyl group at the third position on the benzene ring.
  • Key Differences: Aromatic vs. Aliphatic Backbone: The aromatic ring in 3-hydroxybenzoic acid confers rigidity and UV activity, unlike the flexible heptanoic chain of this compound. Acidity: The hydroxyl group (pKa ~4.5) is more acidic than the Boc-protected amine (pKa ~8–10), influencing ionization under physiological conditions .
  • Applications : Widely used as a preservative, antioxidant, and intermediate in dyes and pharmaceuticals .

Physicochemical Properties

Property This compound* N-Boc-(S)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid 3-Hydroxybenzoic Acid
Molecular Formula C₁₂H₂₃NO₄ C₁₀H₁₉NO₅ C₇H₆O₃
Molecular Weight (g/mol) ~245.3 233.3 138.12
Solubility Low in water; high in DCM Soluble in polar aprotic solvents (e.g., DMF, DMSO) Moderate in water (1.2 g/100 mL)
Stability Stable under basic conditions; Boc deprotection requires strong acids (e.g., TFA) Similar Boc stability; hydroxyl group may necessitate inert storage Stable up to 200°C; prone to oxidation

*Note: Data for this compound inferred from structural analogues.

Research Findings and Limitations

  • Boc Deprotection Efficiency : Studies on Boc-protected compounds indicate that deprotection with trifluoroacetic acid (TFA) achieves >95% yield, but prolonged exposure may degrade sensitive substrates .
  • Chain Length Effects: Longer aliphatic chains (e.g., heptanoic acid) enhance membrane permeability in drug candidates but reduce aqueous solubility, necessitating formulation optimization.
  • Safety and Handling : Boc-protected compounds generally require storage at 2–8°C to prevent hydrolysis, whereas 3-hydroxybenzoic acid demands protection from light and moisture .

Biological Activity

3-Boc-amino-heptanoic acid is a significant compound in the field of organic synthesis, particularly in peptide chemistry. This article explores its biological activity, chemical properties, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a butyloxycarbonyl (Boc) protecting group attached to an amino group on a heptanoic acid backbone. This structure allows for selective reactions in peptide synthesis and other organic transformations.

  • Molecular Formula : C_{11}H_{21}N_{1}O_{2}
  • Molecular Weight : 199.29 g/mol

The primary mechanism of action for this compound lies in its role as a protected amino acid. The Boc group serves to protect the amino functionality during chemical reactions, preventing side reactions and enabling further modifications. Upon deprotection, the free amino group can participate in various reactions, including amide bond formation essential for peptide synthesis.

Peptide Synthesis

This compound is extensively utilized in synthesizing peptide-based drugs and probes. Its stability and reactivity make it an ideal intermediate for constructing complex peptides.

Enzyme-Substrate Interactions

In biological research, this compound is employed to study enzyme-substrate interactions. The ability to modify the amino acid sequence using this compound allows researchers to investigate the effects of different residues on enzyme activity and specificity.

Case Studies

  • Peptide Therapeutics : Research has shown that peptides synthesized using this compound exhibit promising biological activity, including receptor binding and enzyme inhibition. For instance, modifications using this compound have led to peptides that act as agonists or antagonists at specific receptors, demonstrating its utility in drug design .
  • HDAC Inhibition : A study highlighted the incorporation of a bulky Boc-protected amino group into compounds targeting histone deacetylases (HDACs). The results indicated that modifications with this compound significantly altered HDAC activity, showcasing its potential in cancer therapeutics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure TypeBiological Activity
7-Boc-amino-heptanoic acidSimilar chain lengthPeptide synthesis
Boc-amino-3-phenylpropionic acidAromatic substitutionReceptor modulation
Boc-amino-4-phenylbutanoic acidAromatic substitutionEnzyme inhibition

Q & A

Basic Research Questions

Q. What is the role of the Boc protecting group in the synthesis of 3-Boc-amino-heptanoic acid, and how does it influence reaction conditions?

  • The tert-butoxycarbonyl (Boc) group protects the amine functionality during synthesis to prevent undesired side reactions, such as nucleophilic attack or oxidation. The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using triethylamine or DMAP). Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). This protection strategy is critical in multi-step syntheses, as seen in analogous Boc-protected compounds like 4-Boc-aminophenylboronic acid .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

  • Key techniques include:

  • NMR Spectroscopy : To verify the presence of the Boc group (e.g., tert-butyl protons at ~1.4 ppm in 1^1H NMR) and the heptanoic acid backbone.
  • HPLC/MS : For assessing purity and detecting trace impurities, especially after deprotection steps.
  • Melting Point Analysis : To compare with literature values for consistency.
  • FT-IR : To confirm carbonyl stretches (Boc carbamate ~1680–1720 cm1^{-1}).
    • Proper handling, as outlined in safety protocols for similar Boc-protected alcohols (e.g., avoiding moisture and high temperatures), ensures sample integrity .

Advanced Research Questions

Q. What challenges arise during Boc deprotection of this compound, and how can side reactions be minimized?

  • Acidic Conditions : Prolonged exposure to strong acids (e.g., TFA) may lead to ester hydrolysis or racemization. Optimizing reaction time and temperature (e.g., 0–25°C for 1–2 hours) is critical.
  • Byproduct Formation : Residual trifluoroacetate salts can complicate purification. Neutralization with a weak base (e.g., NaHCO3_3) followed by extraction is recommended.
  • Solubility Issues : Use of polar aprotic solvents (e.g., DCM or DMF) enhances solubility during deprotection, as observed in analogous carboxylic acid systems .

Q. How can researchers address solubility limitations of this compound in coupling reactions (e.g., peptide synthesis)?

  • Co-solvent Systems : Mixtures of DMF/THF or DMSO/DCM improve solubility.
  • Activation Strategies : Pre-activation as a pentafluorophenyl ester or using coupling agents like EDC/HOBt enhances reactivity in non-polar media.
  • Temperature Modulation : Gentle heating (30–40°C) can increase solubility without degrading the Boc group .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing this compound derivatives?

  • Cross-Validation : Compare data with structurally similar compounds, such as 3-(Boc-amino)-2-butanol, where tert-butyl and carbamate signals are well-documented .
  • Computational Modeling : Tools like DFT calculations (e.g., Gaussian) predict 13^{13}C NMR shifts to validate experimental results.
  • High-Resolution MS : Confirm molecular ion peaks to rule out isotopic or fragmentation anomalies .

Methodological Considerations

  • Experimental Design : Include triplicate runs for reproducibility, as emphasized in best practices for synthetic chemistry .
  • Safety Protocols : Follow guidelines for handling Boc-protected compounds, including PPE (gloves, goggles) and proper ventilation to avoid inhalation hazards .

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